N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-11-21-18(28-24-11)16-13-7-8-27-10-15(13)29-19(16)22-17(26)14-9-20-25(23-14)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHLGQZPVZKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines several pharmacophores known for their biological activity. The triazole , oxadiazole , and thienopyran moieties contribute to its diverse interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C18H17N5O3S
- Molecular Weight : 373.43 g/mol
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that triazole derivatives showed promising activity against various bacterial strains including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, it has been evaluated for its efficacy against human hepatoblastoma (HepG2) cell lines. Some derivatives demonstrated strong inhibitory effects on cell proliferation with IC50 values indicating potential for further development in cancer therapeutics .
The biological mechanisms underlying the activity of this compound appear to involve the inhibition of specific enzymes such as Aurora B kinase, which plays a crucial role in cell division and tumorigenesis. Inhibiting this kinase may lead to apoptosis in cancer cells, thereby providing a therapeutic avenue for treatment .
Case Studies and Research Findings
A comprehensive review of synthesized organic compounds indicates that those incorporating the triazole ring often exhibit enhanced biological activities due to their ability to interact with multiple biological targets. For instance:
- Antifungal Activity : Compounds similar to this compound showed significant antifungal activity against Fusarium oxysporum, with MIC values comparable to established antifungal agents like miconazole .
- Synergistic Effects : Some studies have suggested that combinations of triazole derivatives with other antimicrobial agents can produce synergistic effects, enhancing overall efficacy against resistant strains .
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead candidate in drug discovery due to its diverse biological activities. Research indicates that it possesses anticancer , antidiabetic , and neuroprotective effects. These properties make it a valuable candidate for developing therapeutic agents targeting various diseases.
Anticancer Activity
Studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, the compound's ability to inhibit cancer cell proliferation has been noted in various cell lines, suggesting its potential as an anticancer agent. A specific study reported that certain triazole derivatives showed IC50 values indicating effective inhibition against colon carcinoma and breast cancer cell lines .
Antidiabetic Effects
The compound's structural characteristics may contribute to its antidiabetic effects by modulating glucose metabolism or enhancing insulin sensitivity. Research on similar compounds has indicated that they can influence metabolic pathways relevant to diabetes management.
Neuroprotective Properties
Neuroprotective effects have been attributed to compounds containing oxadiazole and triazole moieties. These compounds may exert their effects by reducing oxidative stress or inhibiting neuroinflammatory pathways, which are critical in neurodegenerative diseases.
Materials Science
Beyond medicinal applications, this compound's unique structure positions it as a candidate for the development of novel materials with specific functionalities.
Organic Electronics
The incorporation of triazole and oxadiazole groups into organic electronic devices has been explored due to their favorable electronic properties. These materials could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing device efficiency and stability.
Catalysis
Research indicates that compounds with similar structures can serve as catalysts in various chemical reactions. The presence of functional groups in N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may facilitate catalytic processes in organic synthesis.
Case Studies
Several case studies illustrate the compound's applications:
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The synthesis typically involves multi-step heterocyclic reactions. Key steps include:
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form intermediate triazole-thiol derivatives.
- Alkylation reactions using reagents like 2-chloroacetonitrile or substituted halides to introduce pharmacophoric moieties.
- Heterocyclization under alkaline conditions to form the thieno[2,3-c]pyran scaffold. Reactions are monitored via thin-layer chromatography (TLC) and validated using ¹H NMR, IR, and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- ¹H NMR spectroscopy to verify substituent positions and aromatic proton environments.
- IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretching at ~1650–1700 cm⁻¹).
- Elemental analysis to validate purity and molecular composition.
- Chromatographic mass spectrometry for assessing molecular weight and fragmentation patterns .
Q. What are common reaction pathways for modifying this compound?
The compound’s 1,2,3-triazole and oxadiazole rings enable:
- Nucleophilic substitutions at the triazole’s sulfur or nitrogen atoms.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
- Acid-catalyzed cyclizations to form fused heterocyclic systems. Reaction progress is tracked via TLC, and yields are optimized by adjusting solvent polarity (e.g., DMF or THF) .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclization.
- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical variables (temperature, reagent ratios) to maximize yield .
Q. What computational approaches predict the compound’s biological activity?
- PASS Online® software : Estimates potential antimicrobial or anticancer activity based on structural motifs.
- Molecular docking : Screens against target proteins (e.g., kinases or bacterial enzymes) to identify binding affinities. Use AutoDock Vina with optimized force fields for accurate predictions .
Q. How to address contradictions in spectroscopic or bioassay data?
- Cross-validation : Compare NMR data with computational chemical shift predictions (e.g., using ACD/Labs or Gaussian).
- Dose-response assays : Resolve bioactivity discrepancies by testing multiple concentrations and controls (e.g., IC₅₀ vs. EC₅₀).
- X-ray crystallography : Resolve ambiguous structural features (e.g., tautomerism in oxadiazole rings) .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) under varied pH and temperature conditions.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with target receptors.
- CRISPR-Cas9 knockouts : Confirm target specificity by assessing activity in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
